(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride
Description
Systematic Nomenclature and Structural Formula
The compound (2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral, bicyclic amino acid derivative with a propargyl substituent. Its systematic IUPAC name is (2S)-2-prop-2-ynylpyrrolidine-2-carboxylic acid hydrochloride , reflecting its stereochemistry at the C2 position and the presence of a propargyl group (prop-2-yn-1-yl) attached to the pyrrolidine nitrogen. The molecular formula is C₈H₁₂ClNO₂ , with a molecular weight of 189.64 g/mol .
The structural formula (Figure 1) features:
- A pyrrolidine ring with a carboxylic acid group at C2.
- A propargyl group (-C≡C-CH₂) bonded to the nitrogen atom.
- A hydrochloride salt counterion stabilizing the protonated amine.
Structural SMILES: C#CC[C@@]1(CCCN1)C(=O)O.Cl
Crystallographic Data and Molecular Conformation
While direct single-crystal X-ray diffraction data for this compound is limited, analogous proline derivatives exhibit characteristic envelope conformations in the pyrrolidine ring. In zwitterionic forms, the nitrogen atom becomes protonated, creating a planar geometry that stabilizes intramolecular hydrogen bonds.
Key conformational features:
- Pyrrolidine ring puckering : The C2 carbon deviates from planarity due to steric interactions with the propargyl group.
- Hydrogen bonding : The hydrochloride ion forms ionic interactions with the protonated amine, while the carboxylic acid group participates in intermolecular hydrogen bonds.
- Torsional angles : The propargyl substituent introduces restricted rotation around the N-C bond, favoring a gauche conformation to minimize steric strain.
Solubility Profile and Stability Characteristics
The hydrochloride salt form enhances aqueous solubility compared to the free base. Experimental data from multiple sources reveals:
Table 2: Solubility in common solvents
| Solvent | Solubility (mg/mL) | Conditions |
|---|---|---|
| Water | 10–15 | 25°C, pH 2–3 |
| DMSO | 20–25 | 25°C |
| Ethanol | <5 | 25°C |
| PBS (pH 7.4) | 8–10 | 25°C |
Stability considerations :
Acid-Base Behavior and pKa Values
The compound exhibits two major ionization equilibria:
The hydrochloride salt exists predominantly as a zwitterion in aqueous solution, with the amine protonated and carboxylic acid deprotonated. This dual ionization state facilitates:
- pH-dependent solubility : Maximum solubility at pH 2–3 where both groups are ionized.
- Buffer interactions : Forms stable complexes with phosphate and citrate buffers via ionic interactions.
Figure 2: pH-dependent speciation
pH <2.5: [H₃N⁺-pyrrolidine-COOH]Cl⁻
pH 2.5–10.5: [H₃N⁺-pyrrolidine-COO⁻]Cl⁻ (zwitterion dominant)
pH >10.5: [H₂N-pyrrolidine-COO⁻]Cl⁻
Predicted pKa values from computational models align with experimental data for analogous proline derivatives. The propargyl substituent slightly lowers the amine pKa compared to unsubstituted proline due to electron-withdrawing effects.
Properties
IUPAC Name |
(2S)-1-prop-2-ynylpyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c1-2-5-9-6-3-4-7(9)8(10)11;/h1,7H,3-6H2,(H,10,11);1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXQKVLVJAOUQD-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCC1C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN1CCC[C@H]1C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization to Form Pyrrolidine-2-carboxylic Acid Derivatives
According to European Patent EP3015456A1, a general method for preparing pyrrolidine-2-carboxylic acid derivatives involves cyclization reactions using formic mixed anhydrides or alkyl formates. The cyclization is performed in the presence of a strong base capable of abstracting the alpha-hydrogen, facilitating ring closure with stereochemical control at the chiral center (carbon marked with *).
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Cyclization | Formic mixed anhydride (e.g., formic anhydride) or alkyl formate (e.g., methyl formate) | Strong base such as lithium bis(trimethylsilyl)amide or sodium hydride used |
| Base | Lithium bis(trimethylsilyl)amide, lithium diisopropylamide, n-butyllithium, sodium hydride, sodium or potassium alcoholates (methoxide, ethoxide, isopropoxide) | Choice of base affects yield and stereoselectivity |
| Acid addition | Trifluoroacetic acid or acetic acid | Improves reaction yield |
| Solvent | Alcohols (R3OH), dimethylformamide (DMF), tetrahydrofuran (THF), or acetonitrile | Solvent choice influences reaction kinetics |
The cyclization yields a protected pyrrolidine intermediate, often with tert-butyloxycarbonyl (Boc) or other protecting groups on the nitrogen to control reactivity.
Introduction of the Propargyl Group
The propargyl substituent (prop-2-yn-1-yl) is introduced on the nitrogen via alkylation reactions. This step typically involves reacting the pyrrolidine intermediate with propargyl halides (such as propargyl bromide or chloride) in the presence of a base like triethylamine or 4-(dimethylamino)pyridine (DMAP).
| Step | Reagents/Conditions | Notes |
|---|---|---|
| N-Alkylation | Propargyl bromide or chloride | Base: Triethylamine, DMAP, pyridine, or DBU |
| Solvent | DMF, THF, or acetonitrile | Ensures good solubility and reaction control |
This step must be carefully controlled to avoid over-alkylation or side reactions.
Deprotection and Hydrolysis to Obtain Free Acid
The protected pyrrolidine derivative is then hydrolyzed under basic conditions to remove protecting groups and generate the free carboxylic acid. Typical reagents include lithium hydroxide, sodium hydroxide, or potassium hydroxide in aqueous or mixed solvents.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Hydrolysis | LiOH, NaOH, or KOH aqueous solution | Mild conditions to prevent racemization |
| Temperature | Room temperature to mild heating | Reaction time optimized for complete deprotection |
Formation of Hydrochloride Salt
The free acid is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, often ethanol or ether, to improve stability and solubility for storage and use.
Stock Solution Preparation and Formulation Data
Data from GlpBio provide practical preparation guidelines for stock solutions of the hydrochloride salt, which are important for biological and chemical applications.
| Amount of Compound (mg) | Volume of Solvent for 1 mM (mL) | Volume of Solvent for 5 mM (mL) | Volume of Solvent for 10 mM (mL) |
|---|---|---|---|
| 1 | 5.2731 | 1.0546 | 0.5273 |
| 5 | 26.3657 | 5.2731 | 2.6366 |
| 10 | 52.7315 | 10.5463 | 5.2731 |
- Stock solutions are often prepared in DMSO due to solubility considerations.
- Sequential addition of solvents such as PEG300, Tween 80, and water is recommended to ensure clarity and stability.
- Physical methods like vortexing, ultrasound, or mild heating can aid dissolution.
- The hydrochloride salt form enhances solubility and stability for in vivo and in vitro applications.
Summary Table of Preparation Steps
| Step No. | Process | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclization | Formic mixed anhydride, strong base, acid additive | ~46 | Stereoselective ring closure |
| 2 | N-Alkylation (propargylation) | Propargyl bromide, base (TEA, DMAP), solvent | Variable | Controlled to avoid over-alkylation |
| 3 | Deprotection and Hydrolysis | LiOH, NaOH, or KOH aqueous solution | ~56 | Removal of protecting groups |
| 4 | Hydrochloride salt formation | HCl in ethanol or ether | Quantitative | Enhances solubility and stability |
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The propynyl group can participate in nucleophilic substitution reactions.
Addition: The triple bond in the propynyl group can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Addition: Electrophiles like halogens or hydrogen halides.
Major Products
Oxidation: Oxo derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted pyrrolidine derivatives.
Addition: Addition products with electrophiles.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest potential applications in drug design and development. Specifically, its pyrrolidine core is often found in various bioactive molecules. Research indicates that derivatives of pyrrolidine can exhibit significant biological activities including:
- Antiviral properties
- Anticancer effects
- Neuroprotective activities
Studies have shown that modifications to the pyrrolidine ring can enhance the efficacy and selectivity of these compounds against specific targets in disease pathways.
Organic Synthesis
In organic chemistry, (2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride can serve as a versatile building block for synthesizing more complex molecules. The presence of the alkyne functional group allows for:
- Alkyne Metathesis : A reaction that can be used to create diverse carbon frameworks.
- Cycloaddition Reactions : Enabling the formation of cyclic compounds which are often more biologically active.
Biochemical Studies
The compound may also be utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to act as an inhibitor or substrate for specific enzymes could provide insights into:
- Mechanisms of enzyme action
- Pathway regulation in biological systems
Case Study 1: Antiviral Activity
A study explored the antiviral properties of pyrrolidine derivatives, including this compound, against HIV. The results indicated that certain modifications to the compound enhanced its ability to inhibit viral replication, suggesting a pathway for developing new antiviral drugs.
Case Study 2: Synthesis of Novel Compounds
Researchers demonstrated the utility of this compound in synthesizing novel cyclic compounds through cycloaddition reactions. These new compounds exhibited promising biological activities, paving the way for further pharmacological evaluations.
Mechanism of Action
The mechanism of action of (2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, influencing their activity. The propynyl group may participate in covalent bonding with target proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of pyrrolidine-2-carboxylic acid derivatives, which are widely explored for their pharmacological and synthetic utility. Below is a structured comparison with structurally related analogs:
Table 1: Structural and Functional Comparison
*Molecular weight calculated based on formula.
Key Comparative Insights
Substituent Effects on Reactivity and Bioactivity :
- The propargyl group in the target compound introduces a triple bond, enabling participation in click chemistry (e.g., Huisgen cycloaddition) for bioconjugation . This contrasts with the pyridine-2-carbonyl group (), which may enhance metal coordination or π-π stacking in biological targets.
- Enalapril Maleate () demonstrates how bulky substituents (e.g., ethoxycarbonyl-phenylpropyl) optimize binding to ACE enzymes, highlighting the role of steric and electronic effects in pharmacological activity.
Physicochemical Properties :
- The naphthalen-2-ylmethyl derivative () exhibits higher molecular weight and lipophilicity compared to the propargyl analog, which may influence membrane permeability in drug design.
- Hydrochloride salts universally improve aqueous solubility, critical for bioavailability in medicinal chemistry .
Synthetic Methodologies: The propargyl-substituted compound likely follows alkylation pathways similar to (2S)-1-[(2S)-2-amino-4-tert-butoxy-4-oxobutanoyl]pyrrolidine-2-carboxylic acid (), where coupling agents like T3P and DIPEA are used for amide bond formation. In contrast, Enalapril Maleate employs multi-step peptide synthesis with protective groups (e.g., Z-protecting group removal via hydrogenolysis) .
Biological Activity
(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride, also known as (S)-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride, is a compound with notable biological activities. Its structure features a pyrrolidine ring, which is significant in various pharmacological contexts, particularly in the development of antimicrobial and anticancer agents.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C₈H₁₂ClNO₂ |
| Molecular Weight | 189.64 g/mol |
| CAS Number | 1217828-88-0 |
| IUPAC Name | (2S)-2-prop-2-ynylpyrrolidine-2-carboxylic acid; hydrochloride |
| PubChem CID | 45026928 |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily focusing on antimicrobial and anticancer properties.
Antimicrobial Activity
Studies have shown that compounds with similar structural motifs to (2S)-1-(prop-2-yn-1-yl)pyrrolidine derivatives possess significant antibacterial and antifungal properties. For instance, pyrrolidine alkaloids have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Antibacterial Activity of Pyrrolidine Derivatives
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| Sodium pyrrolidide | S. aureus | 0.0039 |
| 1,3-dipyrrolidinobenzene | E. coli | No activity |
| (S)-Alpha-propynyl-proline | Various Gram-positive | 0.025 |
The structure of the compound influences its bioactivity, with specific substitutions enhancing its antimicrobial efficacy.
Anticancer Activity
Recent studies have highlighted the potential of pyrrolidine derivatives in cancer treatment. The presence of the pyrrolidine ring has been linked to the inhibition of cancer cell proliferation. For example, compounds derived from pyrrolidine have shown promise in targeting cancer pathways.
Case Study: Pyrrolidine Derivatives in Cancer Research
A study published in a peer-reviewed journal indicated that certain pyrrolidine derivatives exhibited cytotoxic effects on cancer cell lines, demonstrating IC50 values ranging from 5 to 15 µM against various cancer types.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit protein synthesis.
- Anticancer Mechanism : It potentially induces apoptosis in cancer cells by activating caspases or inhibiting cell cycle progression.
Q & A
Q. What synthetic routes are recommended for preparing (2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride?
A common approach involves modifying L-proline derivatives. For example, in analogous syntheses (e.g., (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid), L-proline is reacted with chloroacetyl chloride in tetrahydrofuran (THF) under reflux, followed by purification via crystallization in diisopropyl ether . Key steps include:
- Reagent selection : Use anhydrous solvents (THF) and stoichiometric excess of acylating agents (e.g., propiolic acid derivatives).
- Workup : Extract with ethyl acetate, dry over Na₂SO₄, and concentrate under vacuum.
- Purification : Crystallization or column chromatography (e.g., 2% MeOH/CHCl₃) .
Q. How is the structure and purity of this compound validated?
- NMR spectroscopy : Analyze ¹H and ¹³C NMR shifts to confirm stereochemistry and functional groups. For example, characteristic peaks include δ 4.47 (pyrrolidine CH) and δ 173.3 (carboxylic acid carbonyl) .
- HPLC : Use ≥98% purity criteria with reverse-phase columns and UV detection.
- Optical rotation : Measure [α]D values (e.g., −163.3° in CHCl₃) to verify enantiomeric integrity .
Q. What solvents are suitable for dissolving this compound?
While solubility data are limited for this specific derivative, related pyrrolidine carboxylates (e.g., Boc-protected analogs) show solubility in polar aprotic solvents (DMSO, DMF) and limited solubility in water. Experimental determination via gravimetric analysis or saturation shake-flask methods is advised .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for this compound?
- Reaction temperature : Reflux conditions (e.g., 2 h in THF at 70°C) enhance acylation efficiency .
- Stoichiometry : Use 1.5 equivalents of propiolic acid derivatives to drive the reaction to completion.
- By-product mitigation : Employ scavengers (e.g., ammonium bicarbonate) to remove unreacted reagents .
- Crystallization optimization : Adjust solvent ratios (e.g., THF/diisopropyl ether) to improve crystal formation .
Q. How do stereochemical variations in the pyrrolidine ring affect biological activity?
The (2S) configuration is critical for interactions with chiral targets (e.g., enzymes or receptors). For instance, (2S,4S)-Boc-phenoxyproline derivatives exhibit enhanced neuroprotective activity due to spatial alignment of substituents . Use chiral HPLC or X-ray crystallography to confirm stereochemistry and correlate it with functional assays .
Q. How can discrepancies in solubility data across literature sources be resolved?
- Experimental validation : Conduct systematic solubility studies using USP/Ph.Eur. methods.
- pH-dependent solubility : Test solubility in buffered solutions (pH 1–12) to identify ionizable groups .
- Thermodynamic analysis : Calculate solubility parameters (Hansen solubility parameters) via computational modeling .
Q. What are the stability profiles of this compound under varying storage conditions?
Q. How does this compound interact in PROTAC (Proteolysis-Targeting Chimera) systems?
While direct data are limited, structurally similar pyrrolidine carboxylates serve as linkers or warheads in PROTACs. The propargyl group (prop-2-yn-1-yl) enables click chemistry conjugation to E3 ligase ligands (e.g., VHL or CRBN), as seen in IAP-VHL hetero-PROTACs . Validate binding via SPR (surface plasmon resonance) or cellular degradation assays .
Methodological Considerations
Q. What purification strategies are effective for removing by-products?
- Flash chromatography : Use silica gel with gradient elution (CHCl₃:MeOH 95:5 to 90:10).
- Recrystallization : Optimize solvent pairs (e.g., THF/hexane) to isolate high-purity crystals .
- Ion-exchange resins : Remove residual salts using Dowex® 50WX8 (H⁺ form) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
